![molecular formula C19H23N5O2 B2582311 1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide CAS No. 2097888-30-5](/img/structure/B2582311.png)
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide
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Description
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
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Scientific Research Applications
PET Tracers and Receptor Antagonists
Research has highlighted the potential of compounds structurally related to 1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide in the development of PET (Positron Emission Tomography) tracers and receptor antagonists. For instance, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides have been prepared and tested for their affinity towards 5-HT1A receptors. These compounds show promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to their reversible, selective high affinity, and favorable brain uptake and clearance properties (García et al., 2014).
Synthesis and Antimicrobial Study
Compounds with a similar structural framework have been synthesized and evaluated for their antimicrobial properties. For example, fluoroquinolone-based 4-thiazolidinones derived from a lead molecule related to the structure of interest have been synthesized and screened for antifungal and antibacterial activities. These compounds represent a novel approach to combating microbial resistance, indicating the broad utility of such chemical frameworks in medicinal chemistry (Patel & Patel, 2010).
Antipsychotic Agent Development
Heterocyclic analogues of compounds related to 1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide have been investigated for their potential as antipsychotic agents. These studies focus on the synthesis and evaluation of various heterocyclic carboxamides, highlighting the diverse pharmacological applications of this chemical backbone. The evaluation includes binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, with some derivatives showing potent in vivo activities indicative of their antipsychotic potential (Norman et al., 1996).
Antibacterial Agents
Further research has explored the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, highlighting the antibacterial potential of compounds within this structural domain. These studies contribute to the ongoing search for new antibacterial agents capable of overcoming resistant bacterial strains, demonstrating the significance of such chemical structures in the development of novel therapeutics (Miyamoto et al., 1987).
properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-26-18-9-6-15(11-20-18)21-19(25)14-3-2-10-24(12-14)17-8-7-16(22-23-17)13-4-5-13/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYSZLGKXGYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide |
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